3-{[(1E)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]amino}propanoic acid
Description
3-{[(1E)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]amino}propanoic acid is a versatile chemical compound with a unique structure that allows for various scientific research applications. This compound is known for its potential breakthroughs in drug development, organic synthesis, and catalysis.
Properties
IUPAC Name |
3-[[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)10(16)8(6-12)7-13-5-4-9(14)15/h7,13H,4-5H2,1-3H3,(H,14,15)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABYRGVYGPYURD-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNCCC(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/NCCC(=O)O)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{[(1E)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]amino}propanoic acid involves several steps. One common method includes the reaction of 2-cyano-4,4-dimethyl-3-oxopent-1-enyl chloride with beta-alanine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-{[(1E)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is in the field of cancer research. Studies have indicated that derivatives of 3-{[(1E)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]amino}propanoic acid exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : Human HCT-116 (colon cancer) and MCF-7 (breast cancer).
- IC₅₀ Values : Active compounds derived from this structure showed IC₅₀ values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating potent anticancer properties .
Synthesis and Derivatives
The synthesis of this compound typically involves chemoselective reactions that allow for modifications to enhance biological activity. For example:
- Synthesis Method : The compound can be synthesized through Michael addition reactions involving acrylic acid derivatives and other substrates.
- Derivatives : Modifications to the amino acid backbone can yield various derivatives that may enhance therapeutic efficacy or reduce side effects .
Biological Mechanisms
Research into the mechanisms of action for this compound suggests several pathways through which it may exert its effects:
- Inhibition of Proliferation : The compound may interfere with cellular signaling pathways that regulate cell growth and division.
- Induction of Apoptosis : Some studies indicate that it can trigger programmed cell death in malignant cells, contributing to its anticancer effects .
Potential in Drug Development
Given its promising biological activities, this compound represents a valuable scaffold for the development of new therapeutic agents. Its derivatives could be explored further for:
- Targeted Cancer Therapies : By modifying the chemical structure to enhance selectivity towards cancer cells while minimizing effects on healthy cells.
- Combination Therapies : Investigating its use alongside existing chemotherapeutic agents to improve overall treatment efficacy .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
Mechanism of Action
The mechanism by which 3-{[(1E)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]amino}propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound valuable for studying and manipulating biological systems .
Comparison with Similar Compounds
3-{[(1E)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]amino}propanoic acid can be compared with similar compounds such as:
3-((4-hydroxyphenyl)amino)propanoic acid: Known for its anticancer and antioxidant properties.
3-((2,2-dimethylpropanoyl)amino)propanoic acid: Used in organic synthesis and drug development.
The uniqueness of this compound lies in its specific structure, which allows for diverse applications in various fields of research and industry.
Biological Activity
3-{[(1E)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]amino}propanoic acid, also known by its IUPAC name N-[(1E)-2-cyano-4,4-dimethyl-3-oxo-1-pentenyl]-beta-alanine, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the cyano group and the β-alanine moiety suggests potential roles in enzyme inhibition and modulation of metabolic pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that derivatives can induce apoptosis in human cancer cells by activating caspase pathways and inhibiting cell proliferation .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties linked to this compound. It may reduce oxidative stress and inflammation in neuronal cells, thereby potentially offering therapeutic benefits in neurodegenerative diseases .
Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of a related compound in vivo. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. The mechanism was hypothesized to involve the induction of apoptosis and cell cycle arrest .
Study 2: Neuroprotection in Animal Models
In an experimental model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. This suggests a potential role in modulating pathways associated with neurodegeneration .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
